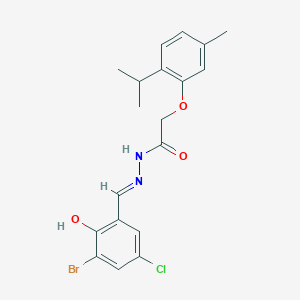![molecular formula C20H34N2O2 B6063521 2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)
2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as DMPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEB belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is known to act as a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation. By blocking the TRPV1 receptor, this compound can reduce pain and inflammation in the body. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the body. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory disorders. This compound has also been shown to have significant effects on neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol as a research tool is its selectivity for the TRPV1 receptor, which allows for specific targeting of this receptor in laboratory experiments. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of interest is the potential use of this compound as a therapeutic agent for chronic pain and inflammatory disorders. Further studies are needed to determine the efficacy and safety of this compound for this application. Finally, there is potential for the development of new derivatives of this compound with improved solubility and selectivity for the TRPV1 receptor.
Synthesis Methods
The synthesis of 2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)piperazine with ethylene oxide, followed by reduction with sodium borohydride. The resulting product is this compound, which is a white crystalline powder.
Scientific Research Applications
2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-(2,2-dimethylpropyl)-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-24-19-9-7-6-8-17(19)14-22-12-11-21(16-20(2,3)4)15-18(22)10-13-23/h6-9,18,23H,5,10-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDJOVEBOTWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)

![(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6063552.png)
![methyl 3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6063559.png)